2-(Benzyloxy)-5-methyl-3-nitropyridine
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Overview
Description
2-(Benzyloxy)-5-methyl-3-nitropyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of a benzyloxy group at the second position, a methyl group at the fifth position, and a nitro group at the third position on the pyridine ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-5-methyl-3-nitropyridine typically involves the nitration of 2-(benzyloxy)-5-methylpyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine derivative.
Substitution: The benzyloxy group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products:
Reduction Product: 2-(Benzyloxy)-5-methyl-3-aminopyridine.
Substitution Product: 2-(Methoxy)-5-methyl-3-nitropyridine.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-5-methyl-3-nitropyridine in biological systems involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyloxy group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It may bind to cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
2-(Benzyloxy)-3-nitropyridine: Lacks the methyl group at the fifth position, which may affect its reactivity and biological activity.
2-(Benzyloxy)-5-methylpyridine: Lacks the nitro group, resulting in different chemical and biological properties.
2-(Methoxy)-5-methyl-3-nitropyridine: Similar structure but with a methoxy group instead of a benzyloxy group, leading to different reactivity and applications.
Uniqueness: The presence of both electron-donating (benzyloxy and methyl) and electron-withdrawing (nitro) groups on the pyridine ring creates a versatile compound with distinct chemical behavior .
Properties
IUPAC Name |
5-methyl-3-nitro-2-phenylmethoxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-10-7-12(15(16)17)13(14-8-10)18-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFNTBVTXZPSFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)OCC2=CC=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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